molecular formula C12H7Br3 B1593361 2,3',5-Tribromobiphenyl CAS No. 59080-35-2

2,3',5-Tribromobiphenyl

Cat. No. B1593361
CAS RN: 59080-35-2
M. Wt: 390.9 g/mol
InChI Key: HSYRZFKOZZOCNA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,3’,5-Tribromobiphenyl is C12H7Br3 . The IUPAC name is 1,4-dibromo-2-(3-bromophenyl)benzene . The InChI identifier is InChI=1S/C12H7Br3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H .


Physical And Chemical Properties Analysis

2,3’,5-Tribromobiphenyl is a solid substance . Its molecular weight is 390.90 g/mol . Unfortunately, specific information about its melting point, boiling point, and solubility was not found.

Scientific Research Applications

Optoelectronics and Photophysical Properties

  • Photophysical Properties for Optoelectronics : Research shows that cyclometalated Ir(III) complexes, potentially including derivatives of biphenyl compounds like 2,3',5-Tribromobiphenyl, have significant applications in optoelectronics due to their diverse photophysical properties. These properties are useful in applications like light-emitting electrochemical cells and organic light-emitting devices (OLEDs) (Mills, Porras, & Bernhard, 2018).

Luminescent Properties

  • Luminescent Properties for Various Applications : Europium(III) complexes, potentially relatable to biphenyl structures, demonstrate significant luminescent properties. These properties are crucial for applications in areas like photoluminescence and might indicate similar potential for 2,3',5-Tribromobiphenyl derivatives (Biju, Raj, Reddy, & Kariuki, 2006).

Organic Light-Emitting Diodes

  • Application in Organic Light-Emitting Diodes : Compounds related to biphenyl, like TBBI and Me-TBBI, which are solution-processible bipolar molecules, have been employed in phosphorescent OLEDs. These findings can be extrapolated to suggest potential applications of 2,3',5-Tribromobiphenyl in similar contexts (Ge et al., 2008).

Antipathogenic Properties

  • Antipathogenic Applications : Some thiourea derivatives, including those with chlorinated and brominated phenyl rings, have shown significant antipathogenic activities. This suggests that 2,3',5-Tribromobiphenyl could potentially have similar applications in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Structural Analysis

  • Structural Analysis of Related Compounds : Studies on dichloro-dihydroxybiphenyl, a compound structurally similar to 2,3',5-Tribromobiphenyl, have provided insights into its molecular structure, suggesting that similar analyses could be applied to understand the structural properties of 2,3',5-Tribromobiphenyl (Dhakal, Parkin, & Lehmler, 2019).

Coordination Chemistry

  • Coordination Chemistry Applications : The coordination chemistry of compounds like 2-(2'-hydroxyphenyl)-2-oxazolines with elements like aluminum and gallium suggests potential areas of research for 2,3',5-Tribromobiphenyl in the synthesis of new metal-organic complexes (Hoveyda, Karunaratne, Rettig, & Orvig, 1992).

Vibrational Spectra and Molecular Structure

  • Molecular Structure Analysis : The study of the vibrational spectra and molecular structure of brominated biphenyls, like 3,3′-dibromo-, 3,5,4′-tribromo- and 3,5,3′,5′-tetrabromobiphenyl, offers insights into their nonplanar structure in various states, which may be relevant for understanding the structural dynamics of 2,3',5-Tribromobiphenyl (Horn et al., 1985).

Electroluminescent Materials

  • Electroluminescent Material Development : Studies on amorphous substituted thiophenes, which share structural similarities with biphenyl compounds, indicate potential applications of 2,3',5-Tribromobiphenyl in developing new electroluminescent materials for various electronic applications (Su et al., 2002).

Metabolism and Toxicology

  • Metabolism and Toxicological Studies : The metabolism of polybrominated biphenyl congeners by rat liver microsomes suggests potential toxicological research applications for compounds like 2,3',5-Tribromobiphenyl in understanding their environmental and health impacts (Mills et al., 1985).

Solid-state Molecular Dynamics

  • Investigation of Solid-state Molecular Dynamics : The analysis of solid-state molecular rotors with perdeuterated stators, including biphenyl derivatives, offers insights into the rotational dynamics in ordered and disordered crystal forms. This research can be relevant for understanding the physical properties of 2,3',5-Tribromobiphenyl (O'Brien et al., 2010).

Fluorescence in Polymer Matrices

  • Fluorescence Properties in Polymer Matrices : The study of europium complexes embedded in poly(methyl methacrylate) matrices, showing enhanced fluorescence properties, suggests that similar research could be conducted with 2,3',5-Tribromobiphenyl to explore its fluorescence characteristics in various matrices (Singh et al., 2010).

Aryl Hydrocarbon Hydroxylase Induction

  • Induction of Aryl Hydrocarbon Hydroxylase : Research on polybrominated biphenyls (PBBs) as inducers of aryl hydrocarbon hydroxylase (AHH) has revealed that specific bromination patterns on biphenyls can significantly influence their biochemical activity. This suggests the potential of 2,3',5-Tribromobiphenyl in similar biochemical or pharmacological studies (Robertson, Parkinson, Campbell, & Safe, 1982).

Safety And Hazards

2,3’,5-Tribromobiphenyl may cause cancer . It’s recommended to obtain special instructions before use, not to handle it until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection . If exposed or concerned, it’s advised to get medical advice/attention .

Future Directions

Given the potential toxicity and environmental persistence of 2,3’,5-Tribromobiphenyl, future research could focus on developing safer alternatives for flame retardants, improving methods for the environmental monitoring of PBBs, and studying the long-term health effects of exposure to PBBs .

properties

IUPAC Name

1,4-dibromo-2-(3-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYRZFKOZZOCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074766
Record name PBB 026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',5-Tribromobiphenyl

CAS RN

59080-35-2
Record name 2,3',5-Tribromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBB 026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5-TRIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF42BG6Z4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GW Sovocool, NK Wilson - The Journal of Organic Chemistry, 1982 - ACS Publications
The chemical structures of specific brominated biphenyls were determined unambiguously from their NMR, 13C NMR, and mass spectra. With these model compounds andthe-…
Number of citations: 13 pubs.acs.org
LW Robertson, SH Safe, A Parkinson… - Journal of agricultural …, 1984 - ACS Publications
The identity of over 91% of the polybrominatedbiphenyl (PBB) components present in fireMaster BP-6 was determined by capillary gas chromatography (GC) and GC-mass …
Number of citations: 17 pubs.acs.org
M Lin, Y Liu, X Chen, S Fei, C Ni, Y Fang, C Liu… - Biosensors and …, 2013 - Elsevier
An electrochemical, signal amplified immunosensor was developed to detect 3-bromobiphenyl (BBP) by using a bio-inspired polydopamine (PDOP)/gold nanocluster (AuNc) as the …
Number of citations: 36 www.sciencedirect.com
S Safe, O Hutzinger - CRC Critical Reviews in Toxicology, 1984 - Taylor & Francis
Commercial polychlorinated biphenyl (PCB) and polybrominated biphenyl (PBB) are formulations prepared by the chlorination and bromination, respectively, of biphenyl (Figure 1 The …
Number of citations: 105 www.tandfonline.com
WH Pirkle, JM Finn - The Journal of Organic Chemistry, 1982 - ACS Publications
Conclusions The chemical structures of specific brominated bi-phenyls were established from their 13C NMR parameters. These compounds of knownstructure were then used to …
Number of citations: 100 pubs.acs.org
AJ Bergmann - 2017 - ir.library.oregonstate.edu
Assessing the risk from exposure to a chemical mixture in the environment can seem prohibitively challenging. Most components of the mixture are not readily identifiable, chemicals …
Number of citations: 0 ir.library.oregonstate.edu

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